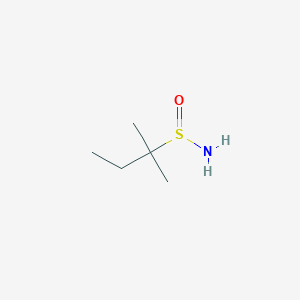

2-Methylbutane-2-sulfinamide

Description

Defining 2-Methylbutane-2-sulfinamide within the Class of Chiral Sulfinamides

2-Methylbutane-2-sulfinamide, also known by its synonym tert-butanesulfinamide, is an organosulfur compound characterized by a sulfinamide functional group attached to a tert-butyl group. wikipedia.org The sulfur atom in the sulfinamide group is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-methylbutane-2-sulfinamide and (S)-2-methylbutane-2-sulfinamide. wikipedia.org This inherent chirality is the cornerstone of its utility in asymmetric synthesis.

Chiral sulfinamides are a class of compounds that possess a stereogenic sulfur atom. diva-portal.org They are recognized for their remarkable balance of stability and reactivity, which makes them highly effective as chiral auxiliaries, ligands in metal catalysis, and even as organocatalysts. researchgate.net The sulfinyl group, with its stable configuration and strong directing ability, can effectively guide the approach of a nucleophile to a prochiral center, leading to the preferential formation of one stereoisomer over the other. nih.gov

The tert-butyl group in 2-methylbutane-2-sulfinamide plays a crucial role in its effectiveness. Its large steric bulk enhances the diastereoselectivity of reactions by creating a highly differentiated steric environment around the reactive site. acs.org This steric hindrance often leads to higher yields and stereoselectivities compared to other arenesulfinamides. harvard.edu

Table 1: Physicochemical Properties of 2-Methylbutane-2-sulfinamide

| Property | Value |

| IUPAC Name | 2-Methylpropane-2-sulfinamide (B31220) |

| Synonyms | tert-Butanesulfinamide, Ellman's sulfinamide |

| CAS Number | 146374-27-8 (racemic), 196929-78-9 ((R)-(+)), 343338-28-3 ((S)-(-)) |

| Molecular Formula | C₄H₁₁NOS |

| Molecular Weight | 121.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 103-107 °C (lit.) for (R)-enantiomer |

Data sourced from multiple chemical suppliers and databases. wikipedia.orgsigmaaldrich.com

Historical Context and Significance of Chiral Sulfinamides as Synthetic Auxiliaries

The use of chiral auxiliaries to control stereochemistry has a rich history in organic synthesis. The concept involves temporarily incorporating a chiral fragment into an achiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

The development of chiral sulfinamides as effective auxiliaries is a significant milestone in this field. While the synthesis of racemic sulfinamides was reported earlier, the preparation of enantiomerically pure sulfinamides by Jonathan A. Ellman's group in 1997 marked a pivotal moment. wikipedia.orgdiva-portal.org Their method involved the asymmetric oxidation of di-tert-butyl disulfide, followed by cleavage of the resulting thiosulfinate with lithium amide. wikipedia.org This breakthrough provided access to both enantiomers of tert-butanesulfinamide in high enantiomeric purity, paving the way for their widespread application. orgsyn.org

The significance of chiral sulfinamides, and 2-methylbutane-2-sulfinamide in particular, lies in their role as "chiral ammonia (B1221849) equivalents." orgsyn.org They provide a practical and highly stereoselective route to the synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. diva-portal.orgnih.gov The sulfinamide auxiliary is first condensed with an aldehyde or ketone to form a chiral N-sulfinylimine. medchemexpress.com Subsequent nucleophilic addition to the imine carbon occurs with high diastereoselectivity, dictated by the chiral sulfinyl group. wikipedia.org Finally, the sulfinyl group can be easily removed under mild acidic conditions to afford the desired chiral amine. researchgate.net

Current Research Landscape and Academic Importance of 2-Methylbutane-2-sulfinamide

The introduction of 2-methylbutane-2-sulfinamide has had a profound and lasting impact on the field of asymmetric synthesis. Its versatility and reliability have made it a go-to reagent for chemists in both academic and industrial settings. The current research landscape continues to expand its applications and refine its use.

Key Research Areas:

Asymmetric Synthesis of Amines: The primary application of 2-methylbutane-2-sulfinamide remains the asymmetric synthesis of a vast array of primary and secondary amines. wikipedia.org Researchers continuously explore its use with a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates. wikipedia.org

Total Synthesis of Natural Products: The robustness of the Ellman auxiliary has made it a valuable tool in the total synthesis of complex, biologically active natural products containing chiral amine moieties. researchgate.net

Development of Novel Catalytic Systems: Chiral sulfinamides, including 2-methylbutane-2-sulfinamide, are being investigated as ligands for transition metal catalysts in a variety of asymmetric transformations. thieme-connect.com

Synthesis of Unnatural Amino Acids: The methodology allows for the synthesis of non-proteinogenic amino acids, which are important building blocks for peptidomimetics and other biologically active molecules. researchgate.net

Flow Chemistry and Process Development: Efforts are being made to adapt the synthesis and application of 2-methylbutane-2-sulfinamide to continuous flow processes, which offer advantages in terms of safety, scalability, and efficiency for industrial production. acs.org

The academic importance of 2-methylbutane-2-sulfinamide is underscored by the thousands of citations to the original and subsequent publications by Ellman and others. It is a staple in graduate-level organic chemistry curricula and is frequently featured in reviews on asymmetric synthesis. nih.govresearchgate.net The development and application of this chiral auxiliary serve as a prime example of how a fundamental synthetic methodology can revolutionize the way chemists approach the construction of chiral molecules.

Table 2: Selected Applications of 2-Methylbutane-2-sulfinamide in Asymmetric Synthesis

| Reaction Type | Substrate | Nucleophile | Product | Reference |

| Asymmetric Amine Synthesis | Aldehyde/Ketone | Grignard Reagent | Chiral Primary/Secondary Amine | wikipedia.org |

| Synthesis of Amino Alcohols | Carbonyl Compound | Organometallic Reagent | Chiral Amino Alcohol | medchemexpress.com |

| Synthesis of Amino Acids | Imine | Enolate | Chiral Amino Acid | medchemexpress.com |

| Cycloaddition Reactions | Enyne/Diyne | - | Polycyclic Alkaloid/Terpenoid Scaffolds | medchemexpress.com |

The continued exploration of 2-methylbutane-2-sulfinamide and other chiral sulfinamides promises to yield even more innovative and efficient methods for the construction of enantiomerically pure compounds, further solidifying their place as essential tools in the modern synthetic chemist's toolbox.

Propriétés

Formule moléculaire |

C5H13NOS |

|---|---|

Poids moléculaire |

135.23 g/mol |

Nom IUPAC |

2-methylbutane-2-sulfinamide |

InChI |

InChI=1S/C5H13NOS/c1-4-5(2,3)8(6)7/h4,6H2,1-3H3 |

Clé InChI |

XMGHCOUHHPRMOH-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)(C)S(=O)N |

Origine du produit |

United States |

Synthetic Methodologies for 2 Methylbutane 2 Sulfinamide and Its Chiral Derivatives

Established Synthetic Pathways for Enantiopure Sulfinamides

The synthesis of enantiomerically pure sulfinamides, including 2-methylbutane-2-sulfinamide, is critical for their application as chiral auxiliaries. nih.gov Several robust methods have been developed, primarily involving condensation reactions, the use of organometallic reagents, and stereoselective strategies employing chiral auxiliaries.

Condensation Reactions in Sulfinamide Synthesis

Condensation reactions are a cornerstone in the synthesis of N-sulfinyl imines, which are key intermediates derived from primary sulfinamides like 2-methylbutane-2-sulfinamide. The direct condensation of a sulfinamide with an aldehyde or ketone is a versatile method for preparing these imines. researchgate.net This process is typically facilitated by a dehydrating agent to drive the reaction to completion. uea.ac.uk For instance, titanium(IV) ethoxide (Ti(OEt)₄) is effective for the condensation of tert-butanesulfinamide with a range of aldehydes and ketones, a protocol that is also applicable to its 2-methylbutane analogue. harvard.edufrontiersin.org The resulting N-sulfinyl imines are more stable towards hydrolysis than other imines and are activated for diastereoselective nucleophilic additions. wikipedia.org

The formation of the sulfinamide itself can be viewed as a condensation between a sulfinyl chloride and an amine source. However, the instability of many sulfinyl chlorides presents a challenge. nih.govrsc.org More contemporary methods often bypass these unstable intermediates. rsc.org

Organometallic Approaches to Sulfinamide Formation

Organometallic reagents provide a powerful and versatile route to sulfinamides, including tertiary alkyl sulfinamides like 2-methylbutane-2-sulfinamide. organic-chemistry.orgacs.org A highly effective one-pot method involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). organic-chemistry.orgacs.org This forms a metal sulfinate in situ, which is then treated with thionyl chloride to generate a sulfinyl chloride intermediate. organic-chemistry.orgacs.org This reactive intermediate is immediately trapped with an amine nucleophile (such as ammonia (B1221849) for primary sulfinamides) to yield the final product. organic-chemistry.orgacs.org

This method is notable for its broad scope, accommodating a wide variety of organometallic precursors and nitrogen nucleophiles, and for proceeding at room temperature. acs.orgacs.org The synthesis of 2-methylbutane-2-sulfinamide would employ 2-methyl-2-butylmagnesium chloride as the organometallic starting material. The reaction is effective for primary, secondary, and tertiary alkyl Grignard reagents. acs.org

| Organometallic Reagent (R-M) | Nitrogen Nucleophile | Product (R-S(O)-Nuc) | Yield (%) |

| p-Fluorophenyl-MgBr | Morpholine | N-(4-fluorophenylsulfinyl)morpholine | 83% |

| tert-Butyl-MgCl | Morpholine | N-(tert-butylsulfinyl)morpholine | 82% |

| sec-Butyl-MgCl | Morpholine | N-(sec-butylsulfinyl)morpholine | 71% |

| Phenyl-Li | Morpholine | N-(phenylsulfinyl)morpholine | 79% |

| tert-Butyl-MgCl | Ammonia (equiv.) | tert-Butanesulfinamide | 73% |

Table 1. Examples of sulfinamide synthesis using organometallic reagents and DABSO, demonstrating the general applicability of the method. acs.orgacs.org This methodology is directly applicable to the synthesis of 2-methylbutane-2-sulfinamide using the corresponding tertiary Grignard reagent.

Stereoselective Syntheses Utilizing Chiral Auxiliaries

The generation of enantiopure sulfinamides is paramount for their use in asymmetric synthesis. nih.gov A landmark strategy, analogous to the Ellman synthesis of tert-butanesulfinamide, involves the asymmetric oxidation of a disulfide (e.g., di-2-methyl-2-butyl disulfide) to a chiral thiosulfinate. This is followed by the stereospecific cleavage of the disulfide bond with a lithium amide to furnish the enantiopure sulfinamide. wikipedia.org

Another powerful method for achieving high enantioselectivity is through the use of chiral auxiliaries that are later removed. One such approach utilizes 1,2,3-oxathiazolidine-2-oxides derived from chiral amino alcohols like (1R, 2S)-(-)-norephedrine. uea.ac.uk The ring of this auxiliary is opened by a Grignard reagent, such as 2-methyl-2-butylmagnesium chloride, to form a sulfinate intermediate. uea.ac.ukrsc.org Subsequent treatment with an amine nucleophile like lithium hexamethyldisilazane (B44280) (LiHMDS) cleaves the auxiliary, yielding the desired chiral sulfinamide with excellent enantiomeric excess (>99.8% ee) and allowing for the recovery of the chiral auxiliary. uea.ac.ukrsc.org This one-pot, three-step synthesis is highly efficient for producing enantiopure sulfinimines. uea.ac.uk

Optimization of Reaction Parameters in 2-Methylbutane-2-sulfinamide Synthesis

The successful synthesis of chiral sulfinamides and their subsequent use in stereoselective transformations are highly dependent on the fine-tuning of reaction parameters, particularly the choice of solvent and the precise control of temperature.

Influence of Solvent Systems on Reaction Outcome

The solvent system plays a crucial role in determining the stereochemical outcome of reactions involving sulfinamides and their derivatives. In the key application of these compounds—the diastereoselective addition of organometallic reagents to the corresponding N-sulfinyl imines—the coordinating ability of the solvent is critical.

Non-coordinating solvents, such as dichloromethane (B109758) (CH₂Cl₂) and toluene, generally provide the highest levels of diastereoselectivity. researchgate.net This is attributed to the formation of a rigid, chair-like six-membered transition state stabilized by chelation between the organometallic species (e.g., Grignard reagent) and the sulfinyl oxygen. harvard.edu In contrast, strongly coordinating solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) can compete for coordination to the metal center, disrupting the chelated transition state and leading to reduced stereoselectivity. harvard.edusigmaaldrich.com

However, for the synthesis of the sulfinamide itself via the organometallic/DABSO method, anhydrous THF is the standard solvent and performs effectively. acs.orgacs.org For certain catalytic asymmetric syntheses of sulfinamides, the presence of a small amount of water was found to be essential for achieving high enantioselectivity. acs.org

| Solvent | Diastereoselectivity (dr) |

| Toluene | >98:2 |

| Dichloromethane (CH₂Cl₂) | >98:2 |

| Diethyl Ether (Et₂O) | 91:9 |

| Tetrahydrofuran (THF) | 88:12 |

Table 2. The effect of solvent on the diastereoselectivity of the addition of EtMgBr to an N-tert-butanesulfinyl aldimine at -78 °C. The data illustrates the general principle that non-coordinating solvents favor higher selectivity, a key consideration for reactions involving imines derived from 2-methylbutane-2-sulfinamide. sigmaaldrich.com

Temperature Control and Its Impact on Stereoselectivity

Temperature is a critical parameter for controlling both reaction rate and stereoselectivity in sulfinamide synthesis. Many of the key stereoselective steps require low temperatures to maximize enantiomeric or diastereomeric excess. For instance, the nucleophilic addition of organometallic reagents to N-sulfinyl imines is almost universally conducted at low temperatures, typically ranging from -78 °C to -40 °C, to enhance facial selectivity. researchgate.netnih.gov

In the synthesis of chiral sulfinamides via the ring-opening of an oxathiazolidine-2-oxide auxiliary, temperature control is also vital. The reaction of the Grignard reagent is often performed at around -15 °C to prevent side reactions, such as further addition of the Grignard to the product. uea.ac.uk Similarly, the subsequent amination step is carried out at very low temperatures (e.g., -78 °C) to ensure high stereochemical fidelity. rsc.org For certain organometallic additions, warming the reaction from a low temperature (e.g., -78 °C) to room temperature is part of the optimized procedure. acs.org

Catalyst and Reagent Design for Enhanced Efficiency

The efficiency of synthetic routes to chiral sulfinamides and their derivatives is critically dependent on the design of catalysts and reagents. Research has focused on improving reaction rates, enhancing stereoselectivity, and simplifying operational procedures.

A key breakthrough in the asymmetric synthesis of the parent compound was the development of a catalytic asymmetric oxidation of di-tert-butyl disulfide. researchgate.net This method employs a vanadium catalyst, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), in conjunction with a chiral Schiff base ligand. researchgate.net The use of hydrogen peroxide as the stoichiometric oxidant makes this process both cost-effective and environmentally benign. researchgate.net The design of the chiral ligand, often derived from the condensation of an amino alcohol like (1S,2R)-(-)-cis-1-amino-2-indanol with an aldehyde such as 3,5-di-tert-butyl salicylaldehyde, is crucial for achieving high enantiomeric excess (ee). researchgate.netorgsyn.org This catalytic system produces tert-butyl tert-butanethiosulfinate with high yield and enantiopurity, which is then readily converted to the desired sulfinamide via stereospecific nucleophilic displacement with a nitrogen source like lithium amide. researchgate.net

Reagent design has also led to more efficient methods for preparing sulfinamide derivatives. For the condensation of 2-methylpropane-2-sulfinamide (B31220) with carbonyl compounds to form N-sulfinyl imines—a critical step for its use as a chiral auxiliary—various Lewis acids have been employed to accelerate the reaction. Titanium(IV) ethoxide (Ti(OEt)₄) is highly effective for the condensation with both aldehydes and sterically hindered ketones. nih.govharvard.edu For less challenging aldehydes, copper(II) sulfate (B86663) (CuSO₄) serves as a mild and practical dehydrating agent, often providing high yields of the corresponding aldimines without requiring a large excess of the aldehyde. harvard.edu

More recent innovations have targeted the direct modification of the sulfinamide core. A step-economic method has been developed for the formal exchange of the tert-butyl group for an aryl group. rsc.org This transformation is accomplished using aryldiazonium reagents with a copper catalyst, where the catalyst and additives are critical for success. rsc.org A slight modification of the reaction conditions can selectively lead to the formation of tert-butanesulfoximines. rsc.org Other approaches focus on activating the sulfinyl group for subsequent nucleophilic substitution. The use of N-bromosuccinimide (NBS) under acidic conditions can activate tert-butyl sulfoxides, allowing for reaction with various nitrogen nucleophiles to form a diverse range of sulfinamides. organic-chemistry.org Furthermore, europium(III) triflate (Eu(OTf)₃) has been shown to catalyze the transsulfinamidation of primary sulfinamides with various amines under mild conditions. organic-chemistry.org

For the construction of the sulfinamide functional group itself from simpler precursors, a one-pot synthesis has been reported. nih.gov This method involves the addition of an organometallic reagent (e.g., a Grignard reagent) to 1,4-diaza-2,5-dioxabicyclo[2.2.1]heptane (DABSO), a stable sulfur dioxide surrogate. nih.gov The resulting metal sulfinate is treated with thionyl chloride to generate a sulfinyl chloride intermediate in situ, which is then trapped by an amine to afford the final sulfinamide in good yield. nih.gov This process is notable for being conducted at room temperature with a short total reaction time. nih.gov

Table 1: Catalyst and Reagent Systems for Enhanced Efficiency

| Objective | Catalyst/Reagent System | Key Features | Reference |

|---|---|---|---|

| Asymmetric Oxidation | VO(acac)₂ / Chiral Schiff Base Ligand / H₂O₂ | Catalytic, high ee (91%), cost-effective oxidant. | researchgate.net |

| Imine Condensation | Titanium(IV) ethoxide (Ti(OEt)₄) | Effective for aldehydes and ketones, including hindered ones. | nih.govharvard.edu |

| Imine Condensation | Copper(II) sulfate (CuSO₄) | Mild, practical for aldehydes, avoids large excess of aldehyde. | harvard.edu |

| t-Bu to Aryl Exchange | Copper Catalyst / Aryldiazonium Reagents | Step-economic formal group exchange. | rsc.org |

| Transsulfinamidation | Europium(III) triflate (Eu(OTf)₃) | Catalytic, mild conditions, broad amine scope. | organic-chemistry.org |

| One-Pot Synthesis | Organometallic Reagent / DABSO / SOCl₂ / Amine | Room temperature, short reaction time (1.5 h), one-pot procedure. | nih.gov |

| Sulfoxide Activation | N-Bromosuccinimide (NBS) / Acid | Allows for nucleophilic substitution on the sulfur atom. | organic-chemistry.org |

Large-Scale Preparations and Process Development

A well-documented procedure for the mole-scale synthesis of enantiopure 2-methylpropane-2-sulfinamide has been published in Organic Syntheses. orgsyn.org This process, an evolution of the catalytic asymmetric oxidation method, has been refined for large-scale application. researchgate.netorgsyn.org A key process development was the change from a two-phase solvent system to a single solvent, acetone, which simplified the setup and handling for kilogram-scale batches. researchgate.net This modification allowed for high conversion (99%) and good enantioselectivity (85–86% ee) on a large scale. researchgate.net

A critical aspect of large-scale process development is purification. While chromatographic purification is common in laboratory settings, it is often impractical and costly at an industrial scale. For 2-methylpropane-2-sulfinamide, a non-chromatographic purification protocol involving trituration and crystallization has been perfected. orgsyn.org After the initial extraction of the crude product, trituration with a suitable solvent effectively removes most colored impurities and improves the enantiopurity. orgsyn.org Subsequent crystallization yields the final product with high enantiomeric excess (>99% ee after recrystallization). harvard.edu This approach avoids the expense and solvent waste associated with column chromatography, making the process more economically viable and environmentally friendly.

Table 2: Key Features of Large-Scale Preparation of 2-Methylpropane-2-sulfinamide

| Process Step | Feature | Description | Reference |

|---|---|---|---|

| Reaction Solvent | Acetone | Use of a single solvent simplifies the process for kilogram-scale synthesis. | researchgate.net |

| Purification | Trituration | Removes colored impurities and enhances enantiopurity without chromatography. | orgsyn.org |

| Purification | Crystallization | Final step to obtain highly enantioenriched product (>99% ee). | orgsyn.orgharvard.edu |

| Scalability | Mole-Scale | The procedure is robust for producing large quantities (e.g., 90-gram scale). | orgsyn.orgharvard.edu |

| Workup | Extraction | Simple liquid-liquid extraction separates the product from salts. | orgsyn.org |

| Precursor | tert-Butyl tert-butanethiosulfinate | Stable intermediate that can be produced catalytically in high yield and ee. | researchgate.netorgsyn.org |

Mechanistic Principles and Stereoselective Reactivity of 2 Methylbutane 2 Sulfinamide Derivatives

Formation and Reactivity Profiles of N-Sulfinyl Imine Intermediates

N-tert-butanesulfinyl imines are key intermediates in the asymmetric synthesis of a wide array of amine-containing compounds, including α-branched amines, amino acids, and amino alcohols. acs.orgresearchgate.net These imines are typically synthesized through the condensation of the chiral sulfinamide with aldehydes or ketones. sigmaaldrich.com

The reactivity of these intermediates is characterized by the electrophilic nature of the imine carbon, which is susceptible to attack by a variety of nucleophiles. nih.gov The N-sulfinyl group plays a dual role: it activates the C=N bond for addition and dictates the stereochemical outcome of the reaction. wikipedia.orgsigmaaldrich.com

The formation of N-sulfinyl imines from 2-methylbutane-2-sulfinamide and carbonyl compounds is a condensation reaction that can be catalyzed by Lewis acids. nih.gov Reagents such as titanium(IV) ethoxide (Ti(OEt)4) or copper(II) sulfate (B86663) (CuSO4) are commonly employed to facilitate this transformation, leading to high yields of the desired imines. nih.govorganic-chemistry.org Microwave-assisted protocols have also been developed to accelerate the synthesis, particularly for ketimines, under solvent-free conditions. organic-chemistry.org

Computational studies have shed light on the thermodynamics of these systems, indicating a rapid equilibrium between the E and Z isomers of the N-tert-butanesulfinyl imine. nih.gov The preference for the E isomer is a key factor in understanding the subsequent stereoselective reactions. nih.gov The kinetics of the condensation can be influenced by the choice of catalyst and reaction conditions, with some methods allowing for the preparation of aldimines in as little as 10 minutes. organic-chemistry.org

The addition of organometallic reagents to N-sulfinyl imines is a cornerstone for the asymmetric synthesis of amines. wikipedia.org A broad spectrum of nucleophiles, including organolithium and Grignard reagents, readily add to the imine carbon. beilstein-journals.orgnih.gov The choice of nucleophile and reaction conditions can significantly influence the diastereoselectivity of the addition. beilstein-journals.org For instance, Grignard reagents often exhibit higher diastereoselectivity compared to organolithium compounds in additions to ketimines. beilstein-journals.orgnih.gov

The N-sulfinyl group is crucial for the high stereoselectivity observed in these reactions. wikipedia.org It also stabilizes the resulting nitrogen anion after addition, which prevents epimerization at the newly formed stereocenter. temple.edu The versatility of this method is highlighted by its application in the synthesis of numerous biologically active compounds and complex natural products. wikipedia.orgsigmaaldrich.com

Elucidation of Stereochemical Induction Mechanisms in Sulfinamide Chemistry

The remarkable stereocontrol exerted by the 2-methylbutane-2-sulfinamide auxiliary in asymmetric synthesis is attributed to well-defined transition state models. The predictability of the stereochemical outcome has made this auxiliary a valuable tool for the synthesis of enantiomerically pure amines. wikipedia.org

Analysis of Transition State Geometries (Chelation vs. Open Models)

The stereochemical outcome of nucleophilic additions to N-sulfinyl imines is often rationalized by invoking chair-like transition state models where the metal cation of the organometallic reagent chelates to both the nitrogen and oxygen atoms of the sulfinyl group. nih.govharvard.edu This chelation model, often referred to as a Zimmerman-Traxler-type transition state, explains the high diastereoselectivity observed in many reactions. acs.org

In this model, the nucleophile attacks the imine carbon from the less sterically hindered face, which is dictated by the orientation of the bulky tert-butyl group on the sulfinyl moiety. beilstein-journals.org For example, in the reduction of N-tert-butanesulfinyl imines with certain reducing agents, the hydride attacks the Re-face of the imine, leading to a specific stereoisomer. beilstein-journals.orgresearchgate.net

However, in some cases, particularly with weakly coordinating metals or in the presence of Lewis basic additives, an open, non-chelated transition state may be favored. harvard.edu This can lead to the formation of the opposite diastereomer. The balance between the chelated and open transition states can be influenced by the solvent, the nature of the Lewis acid, and the substituents on both the imine and the nucleophile. beilstein-journals.orgharvard.edu Computational studies have been employed to investigate these transition states and to predict the diastereomeric ratios with good agreement with experimental results. nih.gov

Stereoelectronic Effects of the Chiral Sulfinyl Group

The chiral sulfinyl group exerts a profound stereoelectronic influence on the reactivity of the N-sulfinyl imine. wikipedia.orgwikipedia.org The sulfur atom in a sulfinyl group is a stereocenter, and its configuration, along with the lone pair of electrons and the S=O bond, creates a distinct electronic environment that directs the incoming nucleophile. researchgate.nettaylorfrancis.com

The electron-withdrawing nature of the sulfinyl group polarizes the C=N bond, increasing the electrophilicity of the imine carbon. nih.gov The orientation of the S=O bond and the lone pair on the sulfur atom relative to the imine π-system influences the facial selectivity of the nucleophilic attack. In the favored chelated transition state, the tert-butyl group typically occupies a pseudo-equatorial position to minimize steric interactions, forcing the nucleophile to approach from a specific trajectory. harvard.edu This precise spatial arrangement, governed by stereoelectronic factors, is responsible for the high degree of asymmetric induction. wikipedia.org

Investigations into Regioselectivity and Diastereoselectivity

In reactions involving N-sulfinyl imines derived from 2-methylbutane-2-sulfinamide, controlling regioselectivity and diastereoselectivity is paramount for the successful synthesis of the target chiral amines. nih.govacs.org

The regioselectivity of nucleophilic attack is generally high, with the nucleophile adding to the imine carbon in a 1,2-fashion. nih.gov The diastereoselectivity, however, is influenced by a multitude of factors, including the structure of the imine, the nature of the nucleophile, the solvent, and the presence of Lewis acids. beilstein-journals.orgacs.org For example, in the addition of prochiral nucleophilic alkenes to N-sulfonyl imines, the geometry of the alkene can selectively transfer to the newly formed carbon-carbon bond, allowing for control over the stereochemistry at multiple centers. researchgate.netnih.gov The choice of Lewis acid can also dramatically impact the diastereomeric ratio of the products. acs.org

Research has demonstrated that by carefully selecting the reaction partners and conditions, it is possible to achieve high levels of diastereoselectivity, often exceeding 95:5. acs.orgnih.gov In some instances, a single diastereomer is detectable. acs.org The ability to predictably control both the regiochemistry and stereochemistry of these reactions underscores the utility of 2-methylbutane-2-sulfinamide as a chiral auxiliary in modern organic synthesis. sigmaaldrich.com

Transformative Applications of 2 Methylbutane 2 Sulfinamide in Asymmetric Synthesis

Asymmetric Synthesis of Chiral Amines and Derivatives

The application of 2-methylpropane-2-sulfinamide (B31220) has revolutionized the asymmetric synthesis of chiral amines, which are crucial components in over 80% of all drugs and drug candidates. nih.govyale.edu The general method involves a three-step sequence: the condensation of the sulfinamide with a carbonyl compound to form a sulfinyl imine, the diastereoselective addition of a nucleophile, and the subsequent cleavage of the sulfinyl group. nih.govresearchgate.net This approach provides access to a wide variety of amine structures, including α-branched and α,α-dibranched amines, and 1,2- or 1,3-amino alcohols. sigmaaldrich.comiupac.org The robustness of the tert-butanesulfinyl imine intermediates allows for their use with numerous nucleophiles, such as Grignard reagents, organolithium compounds, and enolates. wikipedia.orgiupac.org

Synthesis of Enantiomerically Pure Alpha-Substituted Amines

The synthesis of enantiomerically pure α-substituted amines is a cornerstone application of 2-methylpropane-2-sulfinamide. By reacting N-tert-butanesulfinyl imines with various organometallic reagents, chemists can generate a single diastereomer of the resulting sulfinamide product with high selectivity. nih.gov The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the incoming nucleophile to one face of the imine. sigmaaldrich.com

For instance, the addition of organolithium reagents to N-tert-butanesulfinyl ketimines in the presence of trimethylaluminum (B3029685) (AlMe3) as a Lewis acid results in high yields and excellent diastereoselectivities, typically ranging from 89:11 to 99:1 for a variety of aryl and alkyl lithium additions. iupac.org This high level of stereocontrol is attributed to a six-membered transition state where the aluminum coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. iupac.org Subsequent removal of the sulfinyl group with acid affords the desired α-substituted primary amines in high enantiomeric purity. sigmaaldrich.com This method has been successfully applied to the synthesis of numerous complex molecules and bioactive compounds. nih.gov

Below is a table summarizing the diastereoselective addition of various nucleophiles to N-tert-butanesulfinyl imines for the synthesis of α-substituted amines.

| Aldehyde/Ketone Precursor | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

| Benzaldehyde | Ethylmagnesium bromide | >98:2 | sigmaaldrich.com |

| Isobutyraldehyde | Phenylmagnesium bromide | 96:4 | sigmaaldrich.com |

| Acetophenone | Methylmagnesium bromide | 94:6 | iupac.org |

| 3-Pentanone | Allylmagnesium bromide | 98:2 | iupac.org |

Preparation of Chiral Amino Acids and Analogues

The methodology extends to the highly stereoselective synthesis of α- and β-amino acids and their esters. sigmaaldrich.com The addition of enolates or other carbon nucleophiles to N-tert-butanesulfinyl imines provides a direct route to these valuable building blocks. The tert-butanesulfinyl group again serves as a powerful chiral directing group, ensuring high diastereoselectivity in the key bond-forming step. sigmaaldrich.com This strategy is particularly valuable for creating non-proteinogenic amino acids, which are important components of peptidomimetics and other pharmaceutically relevant molecules. For example, the reaction of a sulfinyl imine with the enolate of a propionate (B1217596) ester can yield β-amino esters with high diastereomeric purity. sigmaaldrich.com Similarly, α-amino acids can be accessed through the addition of cyanide followed by hydrolysis. The mild conditions required for the removal of the sulfinyl group preserve the stereochemical integrity of the newly formed chiral center. sigmaaldrich.com

Stereocontrolled Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. organic-chemistry.orgnih.govnih.gov 2-Methylpropane-2-sulfinamide has proven to be an invaluable tool for the stereocontrolled synthesis of these important ring systems. nih.gov Intermediates derived from the sulfinamide, particularly N-tert-butanesulfinyl imines, serve as versatile building blocks for constructing a variety of N-heterocycles, including aziridines, pyrrolidines, and piperidines, with excellent control over stereochemistry. sigmaaldrich.comnih.gov

Asymmetric Aziridination Reactions

Chiral aziridines are highly valuable synthetic intermediates due to their strained three-membered ring, which can be opened regioselectively by various nucleophiles. The use of N-tert-butanesulfinyl imines provides a reliable method for their asymmetric synthesis. sigmaaldrich.com One common approach involves the reaction of sulfinyl imines with sulfur ylides. For example, the reaction with dimethylsulfonium methylide can produce terminal aziridines with high yields and diastereomeric ratios. nih.gov Another effective method is the reduction of N-tert-butanesulfinyl α-chloro imines. nih.govsigmaaldrich.com Reduction with sodium borohydride (B1222165) (NaBH4) typically yields (RS,S)-N-(tert-butylsulfinyl)aziridines with very high stereoselectivity (>98:2), while using a different reducing agent like lithium triethylborohydride (LiBHEt3) can lead to the formation of the epimeric (RS,R)-aziridine. nih.gov This switch in reagents allows for selective access to different diastereomers of the aziridine (B145994) product. nih.gov

The table below shows results from the asymmetric synthesis of N-(tert-butylsulfinyl)aziridines via the reduction of α-chloro imines. nih.gov

| α-Chloro Imine Substituent (R) | Reducing Agent | Diastereomeric Ratio (d.r.) | Overall Yield |

| Phenyl | NaBH4 | >98:2 | 91% |

| 4-Chlorophenyl | NaBH4 | >98:2 | 88% |

| Phenyl | LiBHEt3 | 92:8 | 85% |

| 4-Chlorophenyl | LiBHEt3 | 90:10 | 82% |

Stereoselective Synthesis of Pyrrolidines, Piperidines, and Lactams

The synthesis of five- and six-membered nitrogen heterocycles such as pyrrolidines and piperidines can be achieved with high stereocontrol using 2-methylpropane-2-sulfinamide. sigmaaldrich.comnih.gov One strategy involves the addition of a suitable Grignard reagent, such as that derived from 2-(2-bromoethyl)-1,3-dioxane, to N-tert-butanesulfinyl aldimines. rsc.org This addition proceeds with good diastereoselectivity, and the resulting adduct can be converted directly into the corresponding 2-substituted pyrrolidine (B122466) in a subsequent one-pot cyclization and deprotection step. rsc.org

Furthermore, N-tert-butanesulfinylazadienes have been used in [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines. nih.gov These reactions, often catalyzed by silver carbonate (Ag2CO3), can generate up to four stereogenic centers with high regio- and diastereoselectivity. nih.gov Similarly, piperidine (B6355638) derivatives can be synthesized through various multi-step sequences where the sulfinamide auxiliary dictates the stereochemistry of key intermediates. nih.govresearchgate.net These methods provide access to important scaffolds found in numerous alkaloids and therapeutic agents. nih.govnih.gov

Development of Chiral Ligands and Organocatalysts derived from 2-Methylbutane-2-sulfinamide Scaffolds

Beyond its role as a chiral auxiliary, 2-methylpropane-2-sulfinamide has been instrumental in the development of novel chiral ligands for asymmetric catalysis and as an organocatalyst itself. yale.eduacs.org The unique properties of the sulfinyl group, which can enhance acidity while providing a defined chiral environment, make it an attractive feature for catalyst design. yale.edu

Sulfinamide-based structures have been incorporated into ligands for transition metal-catalyzed reactions. For example, P,N-sulfinyl imine ligands, readily prepared by condensing the sulfinamide with aldehydes or ketones, have been used in iridium-catalyzed asymmetric hydrogenation of olefins. sigmaaldrich.comhandom-chem.com Additionally, chiral sulfinamide derivatives have been developed as highly efficient organocatalysts that rely solely on the chiral sulfur atom for stereochemical induction. sigmaaldrich.comnih.gov In one application, a chiral sulfinamide was used as an organocatalyst (at 20 mol %) for the reduction of N-aryl ketimines by trichlorosilane, demonstrating high enantioselectivity. nih.gov The versatility of the sulfinamide scaffold continues to inspire the design of new catalysts for a broad range of asymmetric transformations. yale.eduresearchgate.net

Application of P,N-Sulfinyl Imine Ligands in Asymmetric Catalysis

2-Methylbutane-2-sulfinamide, a prominent chiral auxiliary, serves as a crucial precursor for the synthesis of advanced ligands for asymmetric catalysis. nih.gov A significant class of these are the P,N-sulfinyl imine ligands, which integrate a phosphorus atom and a sulfinyl imine moiety. These ligands are readily prepared through the condensation of 2-methylbutane-2-sulfinamide with aldehydes or ketones that also contain a phosphine (B1218219) group. sigmaaldrich.com The chirality in these ligands is centered solely at the sulfur atom, which proves effective in inducing high levels of stereoselectivity in metal-catalyzed reactions. nih.govresearchgate.net

The utility of these ligands has been notably demonstrated in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. researchgate.net For instance, a P,N-sulfinyl imine ligand derived from 2-(diphenylphosphino)benzaldehyde (B1302527) and tert-butanesulfinamide has been used in the palladium-catalyzed alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. This catalytic system has achieved high enantioselectivity, yielding the desired product with up to 94% enantiomeric excess (ee). nih.gov The structure of the palladium-bound sulfinyl imine complex has provided valuable insights into the binding mode and the origins of this stereoselectivity. nih.gov

Another significant application of these ligands is in iridium-catalyzed asymmetric hydrogenation of olefins. sigmaaldrich.com P,N-sulfinyl imine ligands have been successfully employed in the hydrogenation of challenging substrates like unfunctionalized stilbenes, achieving enantioselectivities as high as 94% ee. acs.org The predictable stereodirecting effect of the N-sulfinyl group is crucial for these high levels of asymmetric induction. wikipedia.org The versatility of 2-methylbutane-2-sulfinamide allows for the synthesis of a range of P,N-ligands, enabling the optimization of catalysts for various transformations.

| Reaction | Catalyst/Ligand | Substrate | Yield | Enantioselectivity (ee) | Reference |

| Allylic Alkylation | Pd complex of P,N-Sulfinyl Imine Ligand | 1,3-diphenylallyl acetate | High | 94% | nih.gov |

| Hydrogenation | Iridium complex with P,N-Sulfinyl Imine Ligand | Stilbenes | - | up to 94% | acs.org |

Sulfinamide-Based Organocatalytic Systems

The unique electronic and steric properties of the sulfinyl group in 2-methylbutane-2-sulfinamide have been harnessed to develop novel organocatalytic systems. yale.edu These catalysts function without a metal center, relying on the sulfinamide moiety to activate substrates and control the stereochemical outcome of reactions, often through hydrogen bonding interactions. yale.edunih.gov

One notable class of such catalysts includes N-sulfinyl ureas and thioureas. Developed by the Ellman laboratory, these organocatalysts leverage the sulfinyl group's ability to enhance the acidity of the urea (B33335) protons while providing a well-defined chiral environment. acs.orgyale.edu These catalysts have proven effective in promoting asymmetric aza-Henry reactions and the enantioselective addition of thioacetic acid to nitroalkenes. acs.orgacs.org

Furthermore, simpler sulfinamides, where the chirality is solely at the sulfur atom, have been shown to be highly efficient organocatalysts. acs.org For example, a chiral sulfinamide has been used to catalyze the reduction of a wide array of N-aryl ketimines by trichlorosilane, affording chiral amines in high yields and excellent enantioselectivities. acs.org This demonstrates that the stereogenic sulfur center alone is sufficient for effective stereochemical induction. acs.org

Another innovative approach involves the use of bifunctional organocatalysts, such as squaramide-based systems, which can engage both the sulfinamide and a substrate alcohol through hydrogen-bonding. This dual activation mechanism has been successfully applied to the kinetic resolution of racemic sulfinamides. nih.gov N-sulfinyl prolinamides represent another variant, which has demonstrated high efficiency in asymmetric aldol (B89426) reactions. acs.org These examples underscore the growing importance of 2-methylbutane-2-sulfinamide as a foundational scaffold for designing potent and selective organocatalysts. nih.gov

| Reaction | Organocatalyst Type | Catalyst Example | Substrate Type | Enantioselectivity (ee) | Reference |

| aza-Henry Reaction | N-Sulfinyl Urea | Urea derived from 2-aminoindanol | Nitroalkanes | High | acs.org |

| Imine Reduction | Chiral Sulfinamide | Simple S-chiral sulfinamide | N-Aryl Ketimines | High | acs.org |

| Kinetic Resolution | Squaramide Catalyst | Cinchona alkaloid-derived squaramide | Racemic Sulfinamides | High | nih.gov |

| Aldol Reaction | N-Sulfinyl Prolinamide | Prolinamide derived from sulfinamide | Aldehydes | High | acs.org |

Computational and Theoretical Investigations of 2 Methylbutane 2 Sulfinamide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its reactivity, stability, and spectroscopic properties. For a molecule like 2-methylbutane-2-sulfinamide, such studies would reveal the influence of the chiral sulfinamide group and the bulky tert-amyl group on its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized.

For 2-methylbutane-2-sulfinamide, a HOMO-LUMO analysis would visualize the distribution of these orbitals. The HOMO would likely be localized around the electron-rich sulfur and nitrogen atoms of the sulfinamide group, indicating these are the primary sites for electrophilic attack. The LUMO's location would indicate the most probable sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Methylbutane-2-sulfinamide This table is illustrative of the data that would be generated from a computational study. Specific values for 2-methylbutane-2-sulfinamide are not available in published literature.

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO Energy | Negative Value (e.g., -6.5 eV) | Indicates the energy of the outermost electrons and ionization potential. |

| LUMO Energy | Negative or Small Positive Value (e.g., -0.5 eV) | Represents the electron affinity and the energy of the lowest-energy empty orbital. |

| HOMO-LUMO Gap (ΔE) | Positive Value (e.g., 6.0 eV) | Correlates with chemical stability; a larger gap implies greater stability. |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

An MEP analysis of 2-methylbutane-2-sulfinamide would likely show a region of high negative potential (red) around the oxygen atom of the sulfinyl group due to its high electronegativity. The area around the amine hydrogens would likely exhibit a positive potential (blue), highlighting their character as hydrogen-bond donors. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding and docking with biological receptors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "Lewis-like" bonding units (bonds, lone pairs, etc.). It investigates charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 2: Representative NBO Analysis Data This table illustrates the type of data obtained from NBO analysis. Specific values for 2-methylbutane-2-sulfinamide are not available in published literature.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | σ* (C-S) | Moderate | Lone Pair → Antibonding Sigma |

| LP (O) | σ* (S-N) | High | Lone Pair → Antibonding Sigma |

Mechanistic Elucidation through Advanced Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing researchers to map out entire reaction pathways and identify key intermediates and transition states that are often difficult or impossible to observe experimentally.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Simulating these states is crucial for understanding reaction kinetics and selectivity. Computational methods can locate the geometry of a transition state on the potential energy surface and calculate its energy, which corresponds to the activation energy of the reaction.

For reactions involving 2-methylbutane-2-sulfinamide, such as its use as a chiral auxiliary in asymmetric synthesis, transition state modeling could elucidate the origin of stereoselectivity. By comparing the activation energies of the transition states leading to different stereoisomers, chemists can predict which product will be favored and why. These models would detail the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that stabilize one transition state over another.

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. Since 2-methylbutane-2-sulfinamide has several rotatable bonds (e.g., C-C, C-S, S-N), it can exist in multiple conformations of varying energies.

A computational conformational analysis would identify the lowest-energy (most stable) conformers and the energy barriers to rotation between them. This is particularly important for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For example, the relative orientation of the tert-amyl group and the sulfinamide moiety can dictate which face of the molecule is more accessible for a reaction. Dynamic studies, such as molecular dynamics simulations, could further explore the molecule's behavior over time at different temperatures, providing a more complete picture of its flexibility and conformational landscape.

Predictive Modeling of Reactivity and Stereoselectivity

Computational and theoretical investigations have become indispensable tools for understanding and predicting the reactivity and stereoselectivity of reactions involving 2-Methylbutane-2-sulfinamide and its derivatives. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways, analyze transition states, and predict the stereochemical outcomes with a high degree of accuracy. This predictive capability is crucial for the rational design of asymmetric syntheses.

A significant area of focus for predictive modeling has been the nucleophilic addition of organometallic reagents to N-sulfinyl imines derived from 2-Methylbutane-2-sulfinamide (commonly referred to as N-tert-butanesulfinyl imines). The diastereoselectivity of these reactions is paramount for the synthesis of chiral amines. Computational models have been instrumental in elucidating the factors that govern this selectivity.

Detailed research findings have shown that the stereochemical course of these additions can be rationalized by analyzing the transition state structures. The widely accepted Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, has been computationally validated and refined for these systems. In this model, the metal center of the nucleophile coordinates to both the nitrogen and the sulfinyl oxygen atoms of the N-sulfinyl imine. This chelation imposes significant steric constraints that dictate the facial selectivity of the nucleophilic attack.

For instance, DFT calculations have been employed to investigate the addition of Grignard reagents, such as ethylmagnesium bromide, to (S)-N-benzylidene-2-methylpropane-2-sulfinamide. These studies have successfully predicted the experimentally observed major diastereomer by calculating the relative Gibbs free energies of the competing transition states.

A recent study utilized DFT calculations with the B3LYP functional, including D3 dispersion correction and the 6-31G(d,p) basis set, to model the addition of ethylmagnesium bromide to (S)-N-benzylidene-2-methylpropane-2-sulfinamide in a dichloromethane (B109758) solvent. This improved mechanistic model explicitly includes a molecule of diethyl ether (from the Grignard reagent solution) coordinated to the magnesium atom. The calculations revealed that the transition state leading to the (SS,R)-diastereomer is energetically favored over the transition state leading to the (SS,S)-diastereomer. nih.gov

The energy profiles for the two competing reaction pathways were calculated, providing a quantitative prediction of the diastereomeric ratio. The difference in the activation barriers for the formation of the two diastereomers was found to be 1.3 kcal mol−1, which corresponds to a predicted diastereomeric ratio of 90:10 in favor of the (SS,R) product. This computational prediction is in excellent agreement with the experimentally observed ratio of 92:8. nih.gov

| Transition State | Relative Gibbs Free Energy (kcal mol⁻¹) | Predicted Product Ratio | Experimental Product Ratio |

|---|---|---|---|

| TS leading to (SS,R)-diastereomer | 0.0 | 90 | 92 |

| TS leading to (SS,S)-diastereomer | +1.3 | 10 | 8 |

These computational findings underscore the predictive power of theoretical models in understanding the stereoselectivity of reactions involving 2-Methylbutane-2-sulfinamide derivatives. The ability to accurately model transition state energies allows for the in silico screening of reaction conditions and substrates, thereby accelerating the development of efficient and highly stereoselective synthetic methods. The models also provide deep insights into the fundamental origins of stereocontrol, highlighting the crucial role of the bulky tert-butylsulfinyl group in directing the approach of the nucleophile. nih.gov

Further computational studies have explored the influence of different organometallic reagents, solvents, and imine substitution patterns on the stereochemical outcome. These investigations consistently demonstrate that the chelated, chair-like transition state is a reliable predictor of the major diastereomer in many cases. However, for certain combinations of reactants and conditions, "open" or acyclic transition state models may be more appropriate, and computational chemistry provides the means to discern which pathway is operative.

Future Research Perspectives and Emerging Directions in 2 Methylbutane 2 Sulfinamide Chemistry

Rational Design of Next-Generation 2-Methylbutane-2-sulfinamide Analogues

The success of 2-methylbutane-2-sulfinamide has spurred interest in the design of next-generation analogues with enhanced properties. Future research in this area is likely to focus on several key aspects aimed at overcoming current limitations and expanding the scope of its applications.

One promising direction is the development of analogues with modified steric and electronic properties. By systematically altering the substituents on the sulfur atom, it may be possible to fine-tune the reactivity and selectivity of the auxiliary. For instance, replacing the tert-butyl group with other bulky alkyl or aryl groups could lead to even higher diastereoselectivities in certain transformations. acs.org Computational modeling and density functional theory (DFT) calculations will likely play a crucial role in predicting the stereochemical outcomes of reactions involving these new analogues, thereby guiding their rational design.

Another area of exploration is the development of sulfinamide auxiliaries with tailored solubilities to simplify reaction workups and purification processes. For example, the introduction of fluorous tags or polymeric supports could facilitate the separation of the auxiliary and its derivatives from the reaction mixture, aligning with the principles of green chemistry. Furthermore, the design of analogues with enhanced stability or specific activation characteristics could open up new avenues for their use in a wider range of reaction conditions.

| Analogue Design Strategy | Desired Improvement | Potential Research Focus |

| Steric and Electronic Tuning | Enhanced diastereoselectivity, broader substrate scope | Introduction of novel bulky alkyl or aryl groups; computational modeling of transition states. |

| Solubility Modification | Simplified purification, recyclability | Incorporation of fluorous ponytails or attachment to solid supports. |

| Stability and Reactivity Modulation | Increased robustness, compatibility with diverse reagents | Synthesis of analogues with electron-withdrawing or -donating groups. |

Exploration of Novel Reaction Methodologies and Catalytic Systems

While the addition of organometallic reagents to N-sulfinyl imines is a well-established and powerful method, future research will undoubtedly focus on the development of novel reaction methodologies and catalytic systems that expand the synthetic utility of 2-methylbutane-2-sulfinamide.

A significant emerging trend is the application of photoredox catalysis to reactions involving sulfinyl imines. rsc.org This approach allows for the generation of radical species under mild conditions, opening up new pathways for carbon-carbon and carbon-heteroatom bond formation that are not accessible through traditional ionic mechanisms. rsc.org The development of new photocatalysts and a deeper understanding of the reaction mechanisms will be crucial for the widespread adoption of this technology.

Furthermore, the development of novel transition-metal-catalyzed reactions represents a fertile ground for future research. While copper and titanium catalysts are commonly used, the exploration of other metals could lead to new transformations with unique reactivity and selectivity. For instance, iridium-catalyzed hydrogen-borrowing amination of alcohols with 2-methylbutane-2-sulfinamide has shown promise. The design of chiral ligands that can work in concert with the sulfinamide auxiliary to achieve dual stereocontrol is another exciting prospect.

| Reaction Methodology | Key Advantages | Future Research Directions |

| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates | Development of new photocatalysts, exploration of novel bond formations. rsc.org |

| Novel Transition Metal Catalysis | Unique reactivity and selectivity | Exploration of different metal catalysts, design of synergistic ligand systems. |

| Flow Chemistry | Enhanced safety, scalability, and efficiency | Optimization of continuous-flow processes for sulfinamide synthesis and its applications. |

Broader Applications in Synthetic Organic Chemistry and Related Disciplines

The versatility of 2-methylbutane-2-sulfinamide as a chiral auxiliary has led to its widespread use in the synthesis of a diverse range of molecules. Future research will continue to expand its applications into new areas of synthetic organic chemistry and related disciplines.

In the realm of total synthesis, 2-methylbutane-2-sulfinamide is expected to play an increasingly important role in the construction of complex natural products and medicinally relevant compounds. ccspublishing.org.cnresearchgate.net Its ability to control the stereochemistry of amine-containing stereocenters makes it an invaluable tool for the synthesis of alkaloids, amino acids, and other nitrogen-containing natural products. researchgate.net The development of novel strategies that utilize the sulfinamide auxiliary in cascade reactions or multi-component reactions will be a key area of future research.

Beyond its traditional role as a chiral auxiliary for amine synthesis, 2-methylbutane-2-sulfinamide is finding new applications as a chiral ligand in asymmetric catalysis. acs.org The development of new catalytic systems where the sulfinamide moiety coordinates to a metal center and induces chirality in a catalytic transformation is a rapidly growing area of research. This could lead to the development of new and efficient methods for a wide range of asymmetric reactions.

Furthermore, the unique properties of the sulfinamide functional group may lead to its incorporation into new materials and biologically active molecules. For example, the development of sulfinamide-containing polymers or materials with interesting chiroptical properties is a potential area for future exploration. In medicinal chemistry, the incorporation of the sulfinamide group into drug candidates could lead to improved pharmacological properties. yale.edu

| Application Area | Future Directions | Potential Impact |

| Total Synthesis | Development of novel cascade and multi-component reactions | More efficient and stereoselective synthesis of complex natural products. ccspublishing.org.cnresearchgate.net |

| Asymmetric Catalysis | Design of new sulfinamide-based chiral ligands | Development of novel and efficient catalytic asymmetric transformations. acs.org |

| Medicinal Chemistry | Incorporation of the sulfinamide moiety into drug candidates | Discovery of new therapeutic agents with improved properties. yale.edunbinno.com |

| Materials Science | Development of sulfinamide-containing polymers and materials | Creation of new materials with unique chiroptical or electronic properties. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-methylbutane-2-sulfinamide to improve yield and purity?

- Methodology : The synthesis typically involves sulfinyl chloride intermediates reacting with 2-methylbutane-2-amine under controlled conditions. Key parameters include temperature (−10°C to 0°C to minimize side reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.1 amine-to-sulfinyl chloride). Purification via recrystallization using ethanol/water mixtures enhances purity .

- Data Analysis : Monitor reaction progress with thin-layer chromatography (TLC, Rf ~0.3 in hexane/ethyl acetate 3:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are most reliable for characterizing 2-methylbutane-2-sulfinamide?

- Experimental Design : Use a combination of -NMR (δ 1.2–1.4 ppm for methyl groups, δ 3.1 ppm for sulfinamide proton), -NMR (δ 22–25 ppm for quaternary carbon), and IR (S=O stretch at 1040–1060 cm). Cross-validate with high-resolution mass spectrometry (HRMS, [M+H] expected m/z ~150.1) .

- Data Contradiction : Discrepancies in NMR shifts may arise from solvent polarity or impurities. Repeat measurements in deuterated DMSO or CDCl and compare with crystallographic data (if available) .

Q. How can researchers assess the stability of 2-methylbutane-2-sulfinamide under varying storage conditions?

- Methodology : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC and track sulfoxide-to-sulfone oxidation using LC-MS. Store samples in amber vials under nitrogen to prevent photolytic and oxidative degradation .

Advanced Research Questions

Q. What computational methods are effective for predicting the chiral resolution behavior of 2-methylbutane-2-sulfinamide in asymmetric catalysis?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model enantiomer transition states. Compare with experimental enantiomeric excess (ee) data from chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). Validate using X-ray crystallography to resolve stereochemical ambiguities .

- Data Contradiction : If computational predictions conflict with experimental ee values, re-examine solvent effects or non-covalent interactions (e.g., hydrogen bonding) in the DFT model .

Q. How can researchers resolve contradictions in reaction mechanisms involving 2-methylbutane-2-sulfinamide as a chiral auxiliary?

- Experimental Design : Use isotopic labeling (e.g., -sulfinamide) to trace oxygen transfer pathways in nucleophilic substitutions. Pair with kinetic studies (variable-temperature NMR) to identify rate-determining steps .

- Data Analysis : Contrast -NMR kinetic data with in-situ IR spectroscopy results. If intermediates are undetected by NMR, employ cryogenic trapping for ESI-MS analysis .

Q. What strategies mitigate batch-to-batch variability in biological assays using 2-methylbutane-2-sulfinamide derivatives?

- Methodology : Standardize synthetic protocols (e.g., strict control of reaction time and temperature). Implement quality control via -NMR (for fluorinated derivatives) and LC-MS. Use orthogonal assays (e.g., SPR and enzyme inhibition) to confirm bioactivity consistency .

- Data Contradiction : If biological activity varies despite consistent purity, screen for trace metal contaminants (ICP-MS) or aggregate formation (dynamic light scattering) .

Methodological Considerations

Q. How should researchers design experiments to study the hydrolytic degradation pathways of 2-methylbutane-2-sulfinamide?

- Protocol : Prepare buffered solutions (pH 2–12) and incubate at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze degradation products via LC-MS/MS. Use -labeled sulfinamide to distinguish hydrolysis from oxidation .

Q. What are best practices for reconciling crystallographic data with spectroscopic results for sulfinamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.